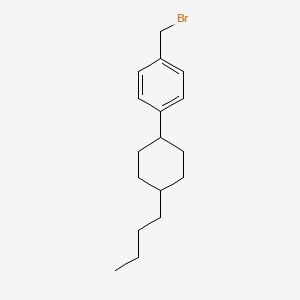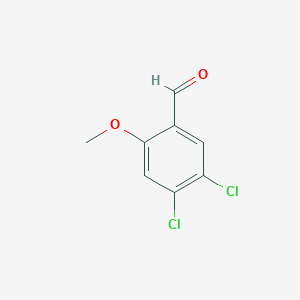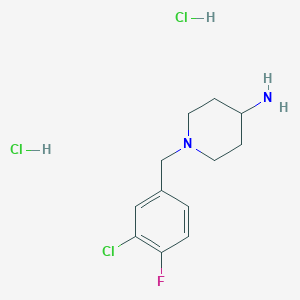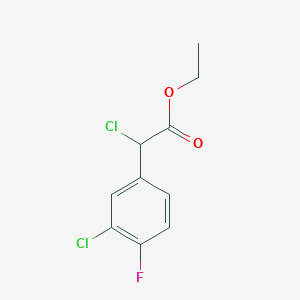
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like the one often involves multiple steps, including the formation of key intermediates and the coupling of different aromatic systems. For example, the synthesis of indoloisoquinolinones via Pd(II)-catalyzed intramolecular diamination of alkynes demonstrates the type of synthetic strategy that might be relevant (Ha et al., 2015). Similarly, expedient one-pot syntheses, such as the creation of indolo[3,2-c]isoquinolines via base-promoted cyclization, indicate methodologies that could be adapted for synthesizing complex structures (Nguyen et al., 2015).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their properties and reactivity. Crystal structure analysis and Hirshfeld surface analysis, as performed on related compounds, can reveal intermolecular interactions and the spatial arrangement of the molecule's functional groups (Baba et al., 2019). Spectroscopic analysis, including FT-IR, FT-Raman, and NMR, further aids in elucidating the molecular structure, as seen in studies of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate (El-Azab et al., 2016).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of complex molecules involves exploring their reactivity and interactions with other substances. For instance, the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing oxalamides suggests a reaction pathway that could be relevant for modifying or synthesizing similar compounds (Mamedov et al., 2016).
Aplicaciones Científicas De Investigación
Pharmacological Blockade and Sleep Modulation
Research on orexins, peptides produced by lateral hypothalamic neurons, suggests a significant role in sleep-wake regulation through orexin-1 and orexin-2 receptors. Blockade of these receptors by antagonists, such as the dual OX1/2R antagonist almorexant, promotes sleep in both animals and humans. This implies that compounds targeting these receptors could have applications in managing sleep disorders or modulating sleep patterns (Dugovic et al., 2009).
Allosteric Modulation of Dopamine Receptors
The discovery of negative allosteric modulators of the dopamine D2 receptor, through the fragmentation of a bitopic ligand, illustrates the potential for designing compounds that modulate receptor activity without directly competing with the endogenous ligand. Such compounds, including N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652), provide insights into targeting receptor dimers for therapeutic purposes (Mistry et al., 2015).
Antimicrobial and Anti-inflammatory Activities
A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These findings highlight the potential of structurally related compounds in developing new therapeutic agents with broad pharmacological profiles (Zablotskaya et al., 2013).
Dye-Sensitized Solar Cells
In the field of renewable energy, carboxylated cyanine dyes have been investigated for their ability to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This research suggests applications for similar compounds in enhancing the performance of photovoltaic devices (Wu et al., 2009).
Mecanismo De Acción
Tryptamine
is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . Tryptamine derivatives play a fundamental role in the human body. 5-Hydroxytryptamine or serotonin is one of the most important signaling hormones in the body. Tryptamine natural derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Propiedades
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c32-26(28-13-11-20-16-29-23-9-4-3-8-22(20)23)27(33)30-17-24(25-10-5-15-34-25)31-14-12-19-6-1-2-7-21(19)18-31/h1-10,15-16,24,29H,11-14,17-18H2,(H,28,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVRFKIOTAJDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2495528.png)
![2-[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2495529.png)
![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495531.png)





![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)
![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495546.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)
